N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide
Overview
Description
N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienyl group, a furamide group, and a nitrophenoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and furamide intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(aminocarbonyl)-5-phenyl-2-thienyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide
- N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-thiophene
Uniqueness
N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c1-15-7-9-21(20(11-15)28(31)32)33-14-17-8-10-22(34-17)24(30)27-25-19(23(26)29)13-18(35-25)12-16-5-3-2-4-6-16/h2-11,13H,12,14H2,1H3,(H2,26,29)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVINZNWIAPLRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=C(C=C(S3)CC4=CC=CC=C4)C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112094 | |
Record name | N-[3-(Aminocarbonyl)-5-(phenylmethyl)-2-thienyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438227-63-5 | |
Record name | N-[3-(Aminocarbonyl)-5-(phenylmethyl)-2-thienyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438227-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(Aminocarbonyl)-5-(phenylmethyl)-2-thienyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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